molecular formula C7H12O3 B3284648 2-(2-Methyl-1,3-dioxolan-2-yl)propanal CAS No. 79012-35-4

2-(2-Methyl-1,3-dioxolan-2-yl)propanal

Cat. No. B3284648
CAS RN: 79012-35-4
M. Wt: 144.17 g/mol
InChI Key: ZNSHJLNTTCEYQP-UHFFFAOYSA-N
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Description

“2-(2-Methyl-1,3-dioxolan-2-yl)propanal” is a chemical compound with the linear formula C7H14O3 . It is also known by its CAS Number: 6322-38-9 .


Molecular Structure Analysis

The molecular structure of “2-(2-Methyl-1,3-dioxolan-2-yl)propanal” is represented by the SMILES string CC1(OCCO1)C(C)(O)C and the InChI string 1S/C7H14O3/c1-6(2,8)7(3)9-4-5-10-7/h8H,4-5H2,1-3H3 . The molecular weight of the compound is 144.17 g/mol .

Scientific Research Applications

Polymer Synthesis and Characterization

  • Polymerization and Thermal Degradation Studies : 2-(2-Methyl-1,3-dioxolan-2-yl)propanal derivatives have been used in the synthesis of polymers. For example, poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate] was synthesized and characterized, including its thermal degradation properties, indicating potential applications in materials science (Coskun et al., 1998).

Chemistry and Synthesis

  • Sequentially Connected Polycycles : The compound enables the transformation of aromatic and heteroaromatic mono- and dilithioderivatives into polycycles containing pyrrole rings. This suggests its utility in creating materials for nonlinear optics (Lucchesini, 1992).
  • Catalytic Synthesis : It's involved in catalytic processes, like the synthesis of propanal from aqueous propylene glycol and hydrogen peroxide using a Ru/alumina catalyst (Disselkamp et al., 2008).
  • Enantioselective Synthesis : It has been used in the enantioselective synthesis of 1-(1,3-dioxolan-2-yl)-3-pentanol, showing its importance in stereochemistry (Wilken et al., 2000).

Chemical Reaction Studies

  • Stereochemistry of Radicals : Studies on 2,4-dimethyl-1,3-dioxolan-2-yl radicals reveal insights into the stereochemistry of these compounds, which is crucial for understanding their chemical behavior (Kobayashi & Simamura, 1973).

Catalysis and Synthesis

  • Solid Catalyst Design : The synthesis of 2-methyl-2-naphthyl-4-methyl-1,3-dioxolane, a compound with blossom orange scent, was carried out using different acid solid catalysts, demonstrating the role of 2-(2-Methyl-1,3-dioxolan-2-yl)propanal in fragrance chemistry (Climent et al., 2002).

properties

IUPAC Name

2-(2-methyl-1,3-dioxolan-2-yl)propanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-6(5-8)7(2)9-3-4-10-7/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSHJLNTTCEYQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)C1(OCCO1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methyl-1,3-dioxolan-2-yl)propanal

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-Methyl-1,3-dioxolan-2-yl)propanal

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